2-({2-[4-(2-FURYLCARBONYL)PIPERAZINO]ACETYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Overview
Description
2-({2-[4-(2-FURYLCARBONYL)PIPERAZINO]ACETYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-FURYLCARBONYL)PIPERAZINO]ACETYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the furoyl-piperazine intermediate: This step involves the reaction of furoic acid with piperazine under specific conditions to form the furoyl-piperazine intermediate.
Coupling with benzothiophene: The final step involves coupling the acetylated intermediate with a benzothiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
2-({2-[4-(2-FURYLCARBONYL)PIPERAZINO]ACETYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-FURYLCARBONYL)PIPERAZINO]ACETYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds containing the furan ring, such as furanoflavonoids and furanolactones.
Piperazine derivatives: Compounds containing the piperazine ring, such as 1-(2-furoyl)piperazine.
Benzothiophene derivatives: Compounds containing the benzothiophene ring, such as benzothiophene-2-carboxamide.
Uniqueness
2-({2-[4-(2-FURYLCARBONYL)PIPERAZINO]ACETYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of three distinct ring systems (furan, piperazine, and benzothiophene) in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-13-4-5-14-16(11-13)30-20(18(14)19(22)27)23-17(26)12-24-6-8-25(9-7-24)21(28)15-3-2-10-29-15/h2-3,10,13H,4-9,11-12H2,1H3,(H2,22,27)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFLDZFSJFNKEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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